N-(5-Nitropyridine-3-sulfonyl)octanamide
Description
N-(5-Nitropyridine-3-sulfonyl)octanamide is a synthetic organic compound featuring a nitropyridine-sulfonyl head group conjugated to an octanamide alkyl chain. The structure comprises a 5-nitro-substituted pyridine ring linked via a sulfonyl group to an octanamide moiety.
Properties
CAS No. |
62009-09-0 |
|---|---|
Molecular Formula |
C13H19N3O5S |
Molecular Weight |
329.37 g/mol |
IUPAC Name |
N-(5-nitropyridin-3-yl)sulfonyloctanamide |
InChI |
InChI=1S/C13H19N3O5S/c1-2-3-4-5-6-7-13(17)15-22(20,21)12-8-11(16(18)19)9-14-10-12/h8-10H,2-7H2,1H3,(H,15,17) |
InChI Key |
SRBFDFAYVYNCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NS(=O)(=O)C1=CN=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitropyridine-3-sulfonyl)octanamide typically involves multiple steps. One common method starts with the nitration of pyridine to obtain 3-nitropyridine. This can be achieved by reacting pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine .
Next, 3-nitropyridine undergoes sulfonation to form 5-nitropyridine-3-sulfonic acid. This intermediate is then reacted with octanoyl chloride in the presence of a base, such as triethylamine, to produce this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitropyridine-3-sulfonyl)octanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Reduction: Reduction of the nitro group yields N-(5-Aminopyridine-3-sulfonyl)octanamide.
Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Nitropyridine-3-sulfonyl)octanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.
Medicine: The compound and its derivatives could be explored for their potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(5-Nitropyridine-3-sulfonyl)octanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to molecular targets .
Comparison with Similar Compounds
The following analysis compares N-(5-Nitropyridine-3-sulfonyl)octanamide with structurally or functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.
Structural Analogs with Sulfonamide-Linked Amides
Compounds such as (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)pentanamide (5b) and hexanamide (5c) () share a sulfonamide-amide backbone but differ in substituents. Key comparisons include:
Key Observations :
- The C8 alkyl chain may improve lipid solubility over shorter-chain analogs (e.g., 5b with C5), favoring membrane penetration .
Enzyme-Targeting Octanamide Derivatives
Compounds like GT11 (), an inhibitor of dihydroceramide desaturase, highlight the role of octanamide moieties in enzyme inhibition. Comparisons include:
Key Observations :
- The nitropyridine-sulfonyl group may enable unique binding modes compared to GT11’s cyclopropenyl group, suggesting divergent biological targets.
Polyamide and Peptide Conjugates
describes dimeric γ-AApeptides with octanamide side chains, emphasizing structural versatility. For example:
Key Observations :
- The target compound’s small-molecule architecture offers advantages in synthetic scalability over complex peptides .
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